molecular formula C15H11NO3 B12886431 7-Methoxy-2-(pyridin-2-yl)-1-benzofuran-4-carbaldehyde CAS No. 185406-91-1

7-Methoxy-2-(pyridin-2-yl)-1-benzofuran-4-carbaldehyde

Katalognummer: B12886431
CAS-Nummer: 185406-91-1
Molekulargewicht: 253.25 g/mol
InChI-Schlüssel: ZUMQCOVTRGFXAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-bromo-2-hydroxy-3-methoxybenzaldehyde with pyridine-2-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the cyclization process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

    Oxidation: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carboxylic acid.

    Reduction: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, a pyridinyl group, and an aldehyde group makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

185406-91-1

Molekularformel

C15H11NO3

Molekulargewicht

253.25 g/mol

IUPAC-Name

7-methoxy-2-pyridin-2-yl-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C15H11NO3/c1-18-13-6-5-10(9-17)11-8-14(19-15(11)13)12-4-2-3-7-16-12/h2-9H,1H3

InChI-Schlüssel

ZUMQCOVTRGFXAU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C=C1)C=O)C=C(O2)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.